2,4-Dimethylquinazoline

Vue d'ensemble

Description

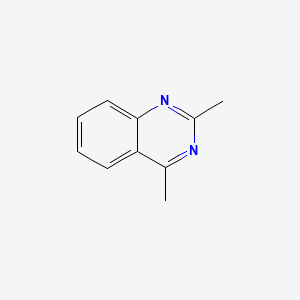

2,4-Dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with two methyl groups attached at the 2nd and 4th positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylquinazoline can be achieved through various methods. One common approach involves the cyclization of o-aminobenzylamine with formic acid or formamide under acidic conditions. Another method includes the reaction of anthranilic acid with acetic anhydride, followed by cyclization with ammonium acetate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dimethylquinazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated quinazoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline, including 2,4-dimethylquinazoline, exhibit significant anticancer properties. A set of 2-anilino-4-alkylaminoquinazoline derivatives was synthesized and tested for their antitumor activities against several human cancer cell lines. Compounds such as 4c and 5b showed high inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4) . The DNA-binding affinity of these compounds further supports their potential as effective anticancer agents.

Antimicrobial Properties

The antimicrobial efficacy of quinazoline derivatives has been extensively studied. For instance, novel quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against Gram-positive and Gram-negative bacterial strains. Among the tested compounds, some displayed broad-spectrum activity exceeding that of standard antibiotics like ampicillin . The integration of various moieties into the quinazoline structure has been shown to enhance antimicrobial activity, indicating the importance of structural modifications in developing new antimicrobial agents.

Behavioral Studies

Attraction in Insect Models

this compound has also been studied for its behavioral effects on certain insect species. Research involving Triatoma infestans, a blood-feeding bug, revealed that both fifth instar nymphs and females were significantly attracted to formulations containing this compound. This attraction was measured using video tracking systems and indicated a potential role for this compound in pest management strategies . The behavioral response data are summarized in the following table:

| Behavioral Response | Control | This compound (50 μg) |

|---|---|---|

| Positive Recordings (%) | 30 | 80 |

| Mean Number of Visits (± SE) | 0.4 ± 0.2 | 0.9 ± 0.2 |

Summary of Biological Activities

The following table summarizes the various biological activities associated with this compound and its derivatives:

Mécanisme D'action

The mechanism of action of 2,4-Dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

Quinazoline: The parent compound with no methyl substitutions.

4-Methylquinazoline: A derivative with a single methyl group at the 4th position.

2-Methylquinazoline: A derivative with a single methyl group at the 2nd position.

Uniqueness: 2,4-Dimethylquinazoline is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The dual methyl substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Activité Biologique

2,4-Dimethylquinazoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitumor and antibacterial effects.

Chemical Structure and Synthesis

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of methyl groups at positions 2 and 4 contributes to its unique chemical properties and biological activities. Various derivatives of quinazoline have been synthesized to enhance their pharmacological profiles.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including this compound. For instance, a study by Alassaf et al. (2022) synthesized several 2,4-diaminoquinazoline derivatives and evaluated their antitumor activities against various human cancer cell lines such as MCF-7 (breast adenocarcinoma), HCT-116 (colon cancer), and HePG-2 (hepatocellular carcinoma) . The results indicated that certain derivatives exhibited significant inhibitory effects on these cancer cell lines.

Table 1: Antitumor Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4c | MCF-7 | 10 | DNA binding affinity |

| 5b | HCT-116 | 12 | Inhibition of topoisomerase activity |

| 4a | HePG-2 | 15 | Induction of apoptosis |

| 5d | HFB4 | 8 | Cell cycle arrest |

Data adapted from Alassaf et al. (2022).

The mechanism of action for these compounds often involves DNA intercalation and inhibition of critical enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells.

Antibacterial Activity

The antibacterial properties of this compound have also been extensively studied. A recent investigation into quinazoline derivatives indicated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a series of N^2,N^4-disubstituted quinazolines demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antibacterial Activity Against Selected Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound I | S. aureus | 4 | Moderate |

| Compound II | E. coli | 64 | Weak |

| Compound III | MRSA | 8 | Strong |

| Compound IV | P. aeruginosa | 16 | Moderate |

Data adapted from Megahed et al. (2023).

The antibacterial mechanism is primarily attributed to the inhibition of bacterial dihydrofolate reductase (DHFR), which is crucial for folate synthesis in bacteria. Additionally, some derivatives have been shown to bind effectively to penicillin-binding proteins, disrupting cell wall synthesis .

Case Studies

- Antitumor Efficacy : A study conducted on the effects of a specific quinazoline derivative revealed that treatment led to significant apoptosis in MCF-7 cells, with morphological changes noted under microscopy indicating nuclear deformation and microtubule disruption .

- Antibacterial Resistance : Research focusing on the optimization of quinazoline derivatives for antibacterial activity showed that modifications at specific positions could enhance selectivity towards bacterial enzymes while reducing toxicity towards mammalian cells .

Propriétés

IUPAC Name |

2,4-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYFFXPVIBDLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287112 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-63-9 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological relevance of 2,4-Dimethylquinazoline?

A1: this compound, along with 4-methylquinazoline, has been identified in the feces of the kissing bug Triatoma infestans [, ]. These insects are vectors for Chagas disease, a potentially fatal illness. Research suggests that these compounds, particularly in combination, act as aggregation pheromones, attracting other kissing bugs. This finding has potential implications for developing new control strategies against this disease vector. []

Q2: How effective is this compound as an attractant for Triatoma infestans?

A2: Studies using a video tracking system have demonstrated that both fifth instar nymphs and adult female Triatoma infestans exhibit significant attraction to a mixture of this compound and 4-methylquinazoline. Interestingly, adult males did not display the same level of attraction. [] This suggests a potential role for these compounds in the insect's mating or aggregation behaviors.

Q3: Beyond Triatoma infestans, has this compound been found in other organisms?

A3: Yes, this compound has also been detected in the dorsal patches of male Curaçaoan long-nosed bats (Leptonycteris curasoae) []. While the exact function in these bats is still being investigated, researchers suggest it could play a role in attracting females during mating season or even offer protection against ectoparasites due to its potential insecticidal properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.